molecular formula C9H7ClO B12426675 (E)-Cinnamoyl chloride-d7

(E)-Cinnamoyl chloride-d7

Cat. No.: B12426675
M. Wt: 173.65 g/mol
InChI Key: WOGITNXCNOTRLK-UJMUNGNDSA-N
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Description

(E)-Cinnamoyl chloride-d7 is a deuterated derivative of cinnamoyl chloride, where seven hydrogen atoms are replaced with deuterium. This compound is often used in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Cinnamoyl chloride-d7 typically involves the deuteration of cinnamoyl chloride. This can be achieved through the reaction of cinnamic acid with thionyl chloride in the presence of deuterium oxide (D2O). The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction is carefully monitored to maintain the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Cinnamoyl chloride-d7 undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted cinnamoyl derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Catalysts: Lewis acids or bases can be used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a cinnamamide derivative.

Scientific Research Applications

(E)-Cinnamoyl chloride-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in labeling studies to track metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Cinnamoyl chloride-d7 involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The deuterium atoms provide stability and allow for detailed tracking in experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cinnamoyl chloride: The non-deuterated version, commonly used in organic synthesis.

    Benzoyl chloride: Another acyl chloride with similar reactivity but different applications.

    Acetyl chloride: A simpler acyl chloride used in various chemical reactions.

Uniqueness

(E)-Cinnamoyl chloride-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies requiring detailed analysis of reaction mechanisms and pathways.

Biological Activity

(E)-Cinnamoyl chloride-d7 is a deuterium-labeled derivative of (E)-cinnamoyl chloride, which is a compound derived from cinnamic acid. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of a carbonyl group attached to a phenyl ring, which contributes to its reactivity and biological properties. The deuterium labeling allows for enhanced tracking in biological systems and can provide insights into metabolic pathways.

Antimicrobial Properties

Research indicates that (E)-Cinnamoyl chloride derivatives exhibit significant antimicrobial activity. For instance, studies have shown that cinnamoyl derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Candida albicans. A study highlighted that the ester derivative of cinnamoyl chloride demonstrated a zone of inhibition measuring 12–15 mm against Staphylococcus aureus at concentrations of 100 and 200 μg/mL . This suggests that modifications of the cinnamoyl structure can enhance its antibacterial properties.

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve disruption of microbial cell wall synthesis and interference with metabolic processes. The presence of the chlorine atom in the structure may also contribute to its reactivity with biological macromolecules, leading to alterations in cellular functions.

Study on Cinnamoyl Derivatives

A study focusing on the synthesis and evaluation of cinnamoyl derivatives found that while the parent compounds exhibited negligible biological activity, their derivatives showed significant antimicrobial effects. The synthesis involved chlorination followed by esterification or amidation to produce active derivatives .

Table 1: Biological Activity of Cinnamoyl Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Concentration (μg/mL)
Cinnamoyl MetronidazoleStaphylococcus aureus12-15100-200
Cinnamoyl MemantineCandida albicans11-14100-200

In Vitro Studies

In vitro studies have demonstrated that this compound can be effectively used in evaluating the biological interactions within cellular systems. The incorporation of deuterium allows for precise tracking during metabolic studies, providing insights into how these compounds interact with biological targets .

Properties

Molecular Formula

C9H7ClO

Molecular Weight

173.65 g/mol

IUPAC Name

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+/i1D,2D,3D,4D,5D,6D,7D

InChI Key

WOGITNXCNOTRLK-UJMUNGNDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)Cl)/[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

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